molecular formula C15H21BrN2O4S B2758106 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide CAS No. 2415491-98-2

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

Cat. No. B2758106
M. Wt: 405.31
InChI Key: CASCECFGQJBXJW-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays an important role in cellular signaling pathways.

Mechanism Of Action

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide inhibits the activity of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes by binding to the ATP-binding pocket of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has potent anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway. It has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide in lab experiments is its specificity for 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes. This allows researchers to selectively target the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several potential future directions for the study of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide. One direction is the development of more potent and selective inhibitors of 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide enzymes. Another direction is the investigation of the compound's potential use in combination with other cancer therapies. Additionally, the compound's potential use in the treatment of neurological disorders warrants further investigation.

Synthesis Methods

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxypiperidine with methanesulfonyl chloride to form 1-methanesulfonyl-4-methoxypiperidine. The second step involves the reaction of 1-methanesulfonyl-4-methoxypiperidine with 2-bromo-4'-nitroacetophenone to form 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide.

Scientific Research Applications

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the 2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide signaling pathway. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCECFGQJBXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide

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